

Application Notes and Protocols: Integrating DIA-NN Results with Downstream Data Analysis Tools

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Compound of Interest

Compound Name: *Diafen NN*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for seamlessly integrating the quantitative results from DIA-NN, a powerful software for Data-Independent Acquisition (DIA) proteomics, with various downstream data analysis tools. These guidelines are designed to help researchers, scientists, and drug development professionals effectively process, analyze, and visualize their proteomics data to extract meaningful biological insights.

Introduction to DIA-NN and Downstream Analysis

Data-Independent Acquisition (DIA) mass spectrometry has become a cornerstone of quantitative proteomics due to its high reproducibility and deep proteome coverage.[1][2] DIA-NN is a popular, open-source software that utilizes deep neural networks to process DIA data, delivering accurate and robust quantification of peptides and proteins.[2][3][4] However, the output from DIA-NN is just the beginning of the data analysis journey. To translate these quantitative results into biological discoveries, it is crucial to integrate them with downstream analysis tools for statistical analysis, visualization, and pathway interpretation.

This guide outlines workflows for integrating DIA-NN results with commonly used software platforms, including Skyline, Spectronaut, and various R packages, which are highly recommended for post-processing.[5]

Understanding DIA-NN Output Files

Before diving into downstream analysis, it is essential to understand the primary output files generated by DIA-NN. The main report file, typically named `report.tsv` or available in a more compact `.parquet` format, contains a wealth of information.^[6] For most downstream analyses, you will primarily work with the protein group (PG) or precursor-level quantification matrices.

Table 1: Key DIA-NN Output Files and Their Descriptions

File Name Suffix	Format	Description	Relevance for Downstream Analysis
.pg_matrix.tsv	Tab-separated values	A matrix of protein group quantities (MaxLFQ), with proteins in rows and samples in columns. This is often the primary input for statistical analysis. [7] [8]	High
.pr_matrix.tsv	Tab-separated values	A matrix of precursor quantities, with precursors in rows and samples in columns. [9]	High, especially for detailed quantitative analysis and quality control.
report.tsv	Tab-separated values	The main, detailed report containing comprehensive information about precursors, peptides, proteins, and their respective quantities and quality scores for each run. [1] [6]	High, used for filtering, normalization, and as input for various tools.
report.pdf	PDF	A summary report with various quality control plots.	Medium, useful for initial assessment of the DIA-NN run.

General Pre-processing of DIA-NN Results

A critical step before downstream analysis is the pre-processing of the DIA-NN output. This typically involves filtering, normalization, and handling of missing values. While DIA-NN

performs cross-run normalization by default, further processing is often recommended to enhance data quality.[\[10\]](#)

Experimental Protocol: Data Pre-processing in R

The diann R package is specifically designed for processing DIA-NN report files and is highly recommended.[\[11\]](#) The DIAgui R package provides a user-friendly Shiny application for those less familiar with command-line R.[\[1\]](#)[\[12\]](#)[\[13\]](#)

- Installation of R packages:
- Loading and Filtering Data: Load the report.tsv file and filter based on Q-value (FDR) at both the precursor and protein group levels. A common threshold is 1%.
- Normalization: While DIA-NN applies a global normalization, sample-specific normalization methods like median normalization can further reduce systematic variance.

For more advanced normalization, the directLFQ package has shown high accuracy.[\[14\]](#)

- Protein Quantification: DIA-NN provides MaxLFQ protein quantification.[\[15\]](#) The diann_maxlfq function can be used for custom protein quantification after filtering.

Downstream Analysis Workflows

Workflow 1: Statistical Analysis in R

R is a powerful environment for the statistical analysis of proteomics data. Packages like limma and MSstats are widely used for differential expression analysis.[\[16\]](#)[\[17\]](#)

Experimental Protocol: Differential Expression Analysis with limma

- Prepare the Data Matrix: Start with the normalized protein quantification matrix from the pre-processing step.
- Create a Design Matrix: Define the experimental design, specifying which samples belong to which condition.
- Fit the Linear Model: Fit a linear model for each protein.

- Define Contrasts and Compute Statistics: Define the comparisons of interest and compute moderated t-statistics.
- Extract and Visualize Results: Generate a table of differentially expressed proteins and create a volcano plot.

Table 2: Example Output of Differentially Expressed Proteins

Protein.Group	logFC	P.Value	adj.P.Val
P12345	1.58	0.001	0.015
Q67890	-2.10	0.0005	0.008
...

Workflow 2: Visualization in Skyline

Skyline is a widely used, free tool for visualizing and analyzing DIA data.[\[18\]](#)[\[19\]](#)[\[20\]](#) It allows for the manual inspection of chromatograms and peak picking, which is invaluable for validating DIA-NN results.[\[20\]](#)

Experimental Protocol: Importing DIA-NN Results into Skyline

- Generate Skyline-compatible output from DIA-NN: When running DIA-NN, ensure you have the option to generate a spectral library compatible with Skyline. This is often an option in the DIA-NN interface.[\[6\]](#)
- Import DIA Peptide Search in Skyline:
 - Open Skyline.
 - Go to File > Import > Peptide Search.
 - In the wizard, for the spectral library, select the .speclib file generated by DIA-NN.[\[21\]](#)
 - Add your raw DIA files (.wiff, .raw, etc.).
 - Follow the prompts to build the library and import the data.

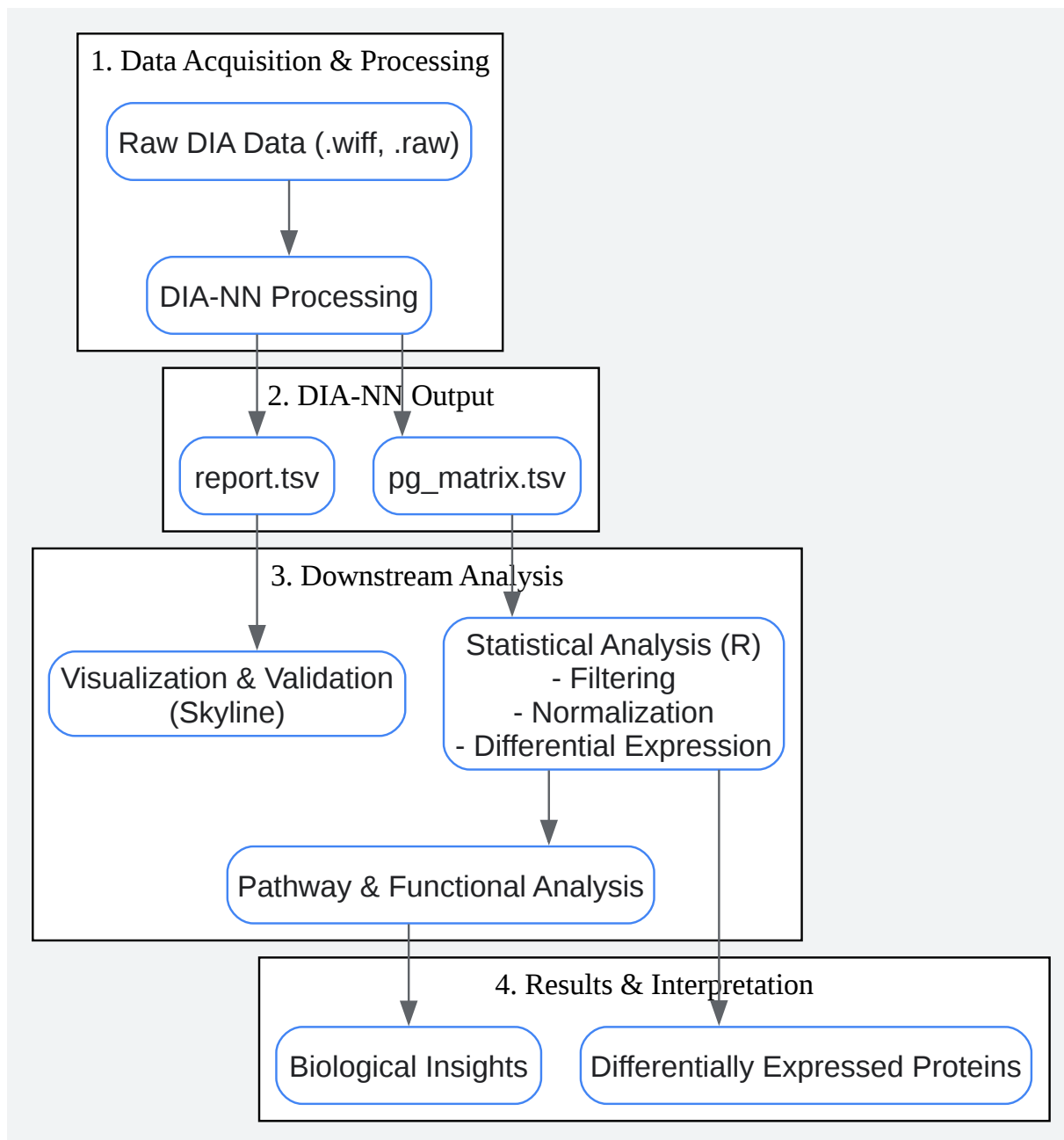
- **Visualize and Inspect Data:** Once imported, you can browse the identified peptides and proteins, view their extracted ion chromatograms (XICs), and manually verify the peak integration.

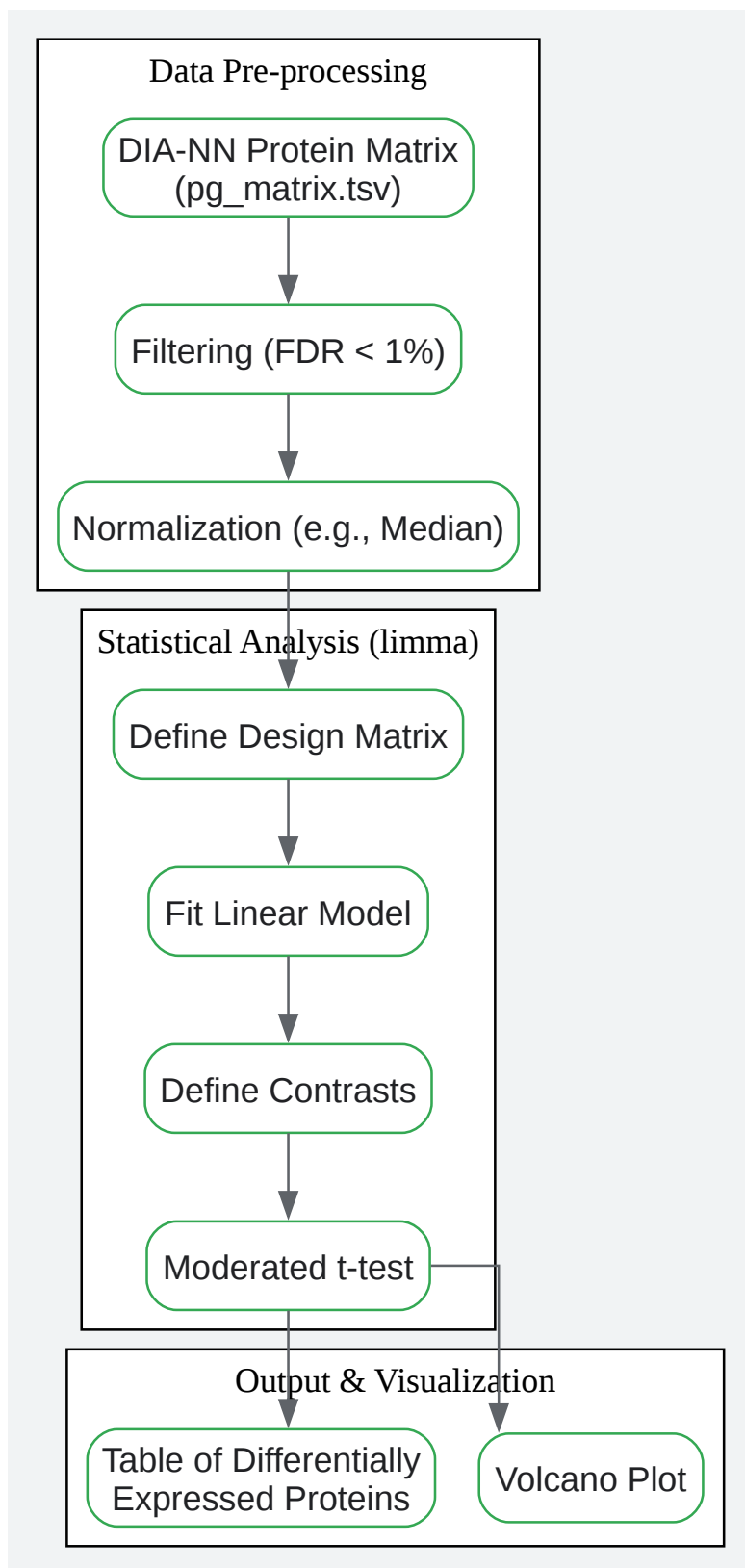
Workflow 3: Integration with Other Commercial Software

- **Spectronaut™:** While Spectronaut is a complete suite for DIA analysis, it is possible to compare its results with DIA-NN's output. Workflows for comparing different DIA software tools often involve exporting the final protein or peptide reports and using a common platform like R for statistical comparison.[\[2\]](#)[\[4\]](#)
- **OneOmics Suite™:** This cloud-based platform supports the import and visualization of DIA-NN results, allowing for statistical analysis and integration with other omics data.[\[22\]](#)[\[23\]](#) The output from DIA-NN can be uploaded for further evaluation, including PCA plots and other visualizations.[\[23\]](#)

Visualization of Workflows and Pathways

Clear visualization of experimental and data analysis workflows is crucial for communication and reproducibility. Below are diagrams generated using Graphviz (DOT language) to illustrate the key processes described in these application notes.







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